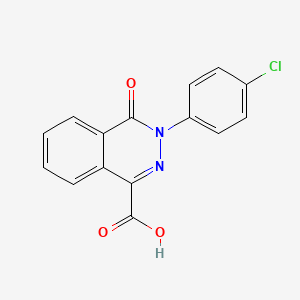

7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions. For instance, the synthesis of 2,3-dihydro-4-(para-substituted-phenyl)-7-[(o-, m-, and p-substituted)phenoxy]-1H-1,5-benzodiazepine-2-thiones was achieved by condensing 3,3-dimercapto-1-(para-substituted phenyl)-2-propen-1-one with 3,4-diaminophenyl-R-phenyl ethers . This suggests that the synthesis of 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol could potentially involve a similar condensation reaction between appropriately substituted phenols and indene derivatives.

Molecular Structure Analysis

The molecular structure of compounds in this class is often confirmed using various spectroscopic techniques. The paper on benzodiazepine derivatives reports the use of infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry (MS) to corroborate the structures of the synthesized compounds . These techniques could be applied to determine the structure of this compound as well.

Chemical Reactions Analysis

The first paper discusses a complex rearrangement reaction involving a 7-methyl-1H-indenone derivative, which upon flash vacuum pyrolysis, forms acenaphthylen-4-ol . This indicates that indenone derivatives can undergo significant structural changes under pyrolytic conditions, which could be relevant when considering the stability and reactivity of this compound under similar conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of related compounds can provide some insights. The benzodiazepine derivatives mentioned in the second paper are likely to have pharmacological properties , suggesting that the compound may also exhibit biological activity. The physical properties such as solubility, melting point, and boiling point would depend on the functional groups present in the molecule and could be inferred from similar compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Novel Synthetic Routes

Research has explored novel synthetic methodologies for producing phenolic compounds, which are structurally or functionally related to the compound of interest. For instance, the acid-catalyzed reaction of pyridoxal with polyfunctional phenols developed potentially biologically active compounds, showcasing a method that might be applicable to synthesize related structures (Kibardina et al., 2014).

Mechanistic Insights

Studies on reactions involving phenolic compounds, such as the reaction of Fischer carbene complex with alkynes, provide insights into regioselectivity and mechanistic pathways that could inform reactions involving "7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol" (Waters et al., 1999).

Safety and Hazards

Eigenschaften

IUPAC Name |

7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O2/c22-19-14-18(15-8-3-1-4-9-15)17-12-7-13-20(21(17)19)23-16-10-5-2-6-11-16/h1-13,18-19,22H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFASJBYUNVMGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C1O)C(=CC=C2)OC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-2-methoxybenzamide](/img/structure/B2530875.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide](/img/structure/B2530878.png)

![2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetic acid](/img/structure/B2530880.png)

![[2-[[3-Ethoxycarbonyl-4-methyl-5-(methylcarbamoyl)thiophen-2-yl]amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2530884.png)

![3-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2530885.png)

![1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2530887.png)

![2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2530890.png)